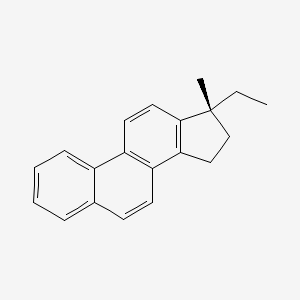C20 Triaromatic sterane
CAS No.: 81943-50-2
Cat. No.: VC8297024
Molecular Formula: C20H20
Molecular Weight: 260.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 81943-50-2 |
|---|---|
| Molecular Formula | C20H20 |
| Molecular Weight | 260.4 g/mol |
| IUPAC Name | (17R)-17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene |
| Standard InChI | InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3/t20-/m1/s1 |
| Standard InChI Key | LMBRVEKVXRTMGS-HXUWFJFHSA-N |
| Isomeric SMILES | CC[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
| SMILES | CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
| Canonical SMILES | CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C |
Introduction
Structural Characteristics of C20 Triaromatic Sterane
Molecular Architecture
C20 Triaromatic sterane features a fused tetracyclic system with three fully aromatic rings (Figure 1). The IUPAC name, , reflects its stereochemical configuration and substituent arrangement . The compound’s planar structure enhances its stability under high-temperature conditions, making it resistant to microbial degradation and oxidative processes.
Table 1: Key Molecular Properties
The stereochemistry at the C17 position (-configuration) is critical for its biological origin, as eukaryotic organisms predominantly produce sterols with this configuration .
Synthesis and Production Pathways
Natural Formation Mechanisms
C20 Triaromatic sterane originates from the diagenetic and catagenetic alteration of sterols in organic-rich sediments. During thermal maturation (), clay minerals catalyze the aromatization of steroidal precursors, progressively converting monoaromatic and diaromatic intermediates into triaromatic structures . This process is governed by first-order kinetics, with reaction rates dependent on temperature, pressure, and catalytic activity of host sediments.
Industrial Extraction Methods
In petroleum exploration, triaromatic steranes are isolated from crude oil or bitumen using liquid chromatography (e.g., silica gel columns) followed by gas chromatography-mass spectrometry (GC-MS) purification . Their low solubility in polar solvents necessitates the use of toluene or dichloromethane for extraction.
Analytical Methodologies for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing C20 Triaromatic sterane due to its high resolution and sensitivity. The compound elutes at specific retention indices (e.g., ~2,800–3,000 on a DB-5 column) and exhibits characteristic fragment ions at 231, 245, and 259, corresponding to the loss of methyl groups and aromatic ring cleavage .
Table 2: GC-MS Parameters for C20 Triaromatic Sterane Analysis
| Parameter | Value |
|---|---|
| Column Type | DB-5MS (60 m × 0.25 mm × 0.25 μm) |
| Oven Program | 50°C (2 min) → 320°C at 4°C/min |
| Ionization Mode | Electron Impact (70 eV) |
| Key Fragment Ions | 231, 245, 259 |
Stable Carbon Isotope Analysis
Compound-specific isotope analysis (CSIA) of values provides insights into the biological precursors and depositional environments. C20 Triaromatic sterane typically exhibits values between -28‰ and -24‰, aligning with marine algal origins .
Applications in Geochemical and Environmental Studies
Thermal Maturity Assessment
The ratio of triaromatic to monoaromatic steranes (e.g., TA/(TA+MA)) serves as a robust thermal maturity indicator. Values exceeding 0.7 correlate with peak oil generation (), while lower ratios suggest immature or overmature sediments .
Paleoenvironmental Reconstruction
High concentrations of C20 Triaromatic sterane in lacustrine or marine shales indicate anoxic, sulfur-rich depositional environments. Conversely, its absence in terrestrial sediments suggests oxidative conditions or microbial degradation.
Petroleum-Source Rock Correlation
In the Niger Delta Basin, C20 Triaromatic sterane fingerprints have been used to link reservoired oils to Upper Cretaceous source rocks, resolving migration pathways and charge history .
Chemical Stability and Reactivity
Thermal Degradation
At temperatures >200°C, C20 Triaromatic sterane undergoes condensation reactions, forming higher polycyclic aromatic hydrocarbons (PAHs). This limits its utility in high-maturity (>1.3% ) systems.
Oxidative Resistance
The aromatic rings confer resistance to oxidation, though prolonged exposure to or can yield ketone derivatives (e.g., 17-ketotriaromatic sterane) .
Comparative Analysis with Related Biomarkers
Monoaromatic vs. Triaromatic Steranes
Monoaromatic steranes (e.g., C27 monoaromatic) degrade at lower thermal stresses (), whereas triaromatic structures persist into the gas window () .
Hopanes and Triterpanes
Unlike pentacyclic hopanes, C20 Triaromatic sterane lacks the bacteriohopanetetrol backbone, making it specific to eukaryotic input.
Future Research Directions
-
High-Resolution Mass Spectrometry: Advanced HR-MS techniques could resolve isomeric triaromatic steranes in complex matrices.
-
Biodegradation Studies: Quantifying microbial degradation pathways under anaerobic conditions.
-
Synthetic Analogues: Developing labeled standards for improved quantification in low-abundance samples.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume